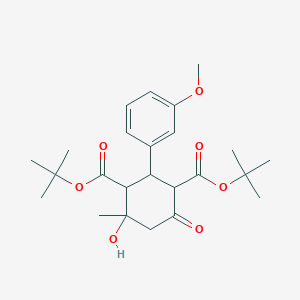

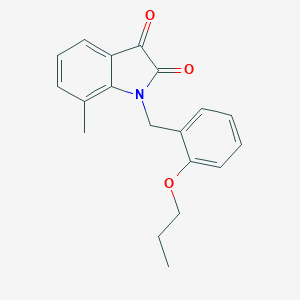

![molecular formula C18H17NO3 B367207 1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione CAS No. 797780-75-7](/img/structure/B367207.png)

1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione” is a derivative of indole-2,3-dione, which is also known as isatin . Isatin is a heterocyclic compound and is an important element of many natural and synthetic molecules with significant biological activity .

Molecular Structure Analysis

The molecular structure of this compound would consist of an indole-2,3-dione core with a 3-(4-methylphenoxy)propyl group attached at the 1-position of the indole ring .Chemical Reactions Analysis

Indole derivatives are known to participate in a wide variety of chemical reactions, but without specific studies or data on this particular compound, it’s difficult to predict its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some properties can be predicted based on its structure, such as its molecular weight and the presence of potential hydrogen bond donors and acceptors .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Chemical Properties

- The title compound, C11H11NO2, demonstrates a planar indole-2,3-dione unit, illustrating its structural stability and potential for further chemical modifications. This planarity and the interactions within the crystal structure highlight its potential for applications in material science and molecular engineering (Qachchachi et al., 2016).

Bioactivity and Anticorrosion Applications

- Indole-2,3-dione derivatives have been shown to display versatile bioactivity, including antibacterial activities, and are used in synthesizing a variety of heterocyclic compounds. Moreover, they have been recognized for their efficiency as inhibitors against metal corrosion, suggesting their potential use in the development of new anticorrosive agents (Miao, 2014).

Heterocyclic Compound Synthesis

- The synthesis of N-alkyl or N-aryl derivatives of 4,11-diaminonaphtho[2,3-f]indole-5,10-dione through nucleophilic substitution highlights the chemical versatility of indole-2,3-dione derivatives. This process points to their utility in preparing compounds with potential pharmacological activities (Shchekotikhin et al., 2006).

Synthesis and Characterization

- New series of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives have been prepared, showcasing the compound's ability to undergo regioselective reactions and form derivatives with potential applications in medicinal chemistry and drug development (Nadji-Boukrouche et al., 2015).

Antitumor Potential

- Indoloquinone EO9, related structurally to indole-2,3-dione compounds, has been evaluated for its antitumor properties, suggesting the relevance of these compounds in developing new chemotherapeutic agents. EO9's effectiveness is attributed to its activation by reductive enzymes, highlighting the importance of understanding the biochemical interactions of indole-2,3-dione derivatives for therapeutic applications (Smitskamp-Wilms et al., 1996).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-13-7-9-14(10-8-13)22-12-4-11-19-16-6-3-2-5-15(16)17(20)18(19)21/h2-3,5-10H,4,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFBROSJXJBMAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)

![1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367154.png)

![2-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367155.png)